molecular formula C16H11N3O6 B14353816 3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione

3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione

Cat. No.: B14353816
M. Wt: 341.27 g/mol
InChI Key: ODWPHWLYNBGNQW-UHFFFAOYSA-N
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Description

3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are characterized by a five-membered lactam ring structure, which is a versatile scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione typically involves nucleophilic acyl substitution reactions. One common method involves the reaction of succinic anhydride with 4-nitroaniline in the presence of a suitable catalyst . The reaction conditions often include heating the mixture in a solvent such as acetic acid or ethanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be further oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrrolidine-2,5-diones and their derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyrrolidine-2,5-dione core can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Properties

Molecular Formula

C16H11N3O6

Molecular Weight

341.27 g/mol

IUPAC Name

3,3-bis(4-nitrophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H11N3O6/c20-14-9-16(15(21)17-14,10-1-5-12(6-2-10)18(22)23)11-3-7-13(8-4-11)19(24)25/h1-8H,9H2,(H,17,20,21)

InChI Key

ODWPHWLYNBGNQW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)C1(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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